ソルビン酸カリウム

概要

説明

Potassium sorbate is the potassium salt of sorbic acid, with the chemical formula C6H7KO2. It is widely used as a preservative in the food, beverage, and personal care industries due to its ability to inhibit the growth of molds, yeasts, and some bacteria. This compound is a white crystalline powder that is highly soluble in water and is known for its effectiveness in acidic conditions .

科学的研究の応用

Potassium sorbate has a wide range of applications in scientific research:

Chemistry: Used as a preservative in chemical formulations to prevent microbial contamination.

Biology: Employed in microbiological studies to inhibit the growth of unwanted microorganisms.

Medicine: Investigated for its potential antimicrobial properties and its use in pharmaceutical formulations.

Industry: Widely used in the food and beverage industry to extend the shelf life of products.

作用機序

Target of Action

Potassium sorbate, a potassium salt of sorbic acid, primarily targets microorganisms such as molds, yeasts, and fungi . It is particularly effective against the bacterium Escherichia coli . The compound’s antimicrobial action is crucial for its role as a food preservative .

Mode of Action

Potassium sorbate interacts with its targets by altering the cell membrane of the microorganisms, inhibiting certain enzymes within the cells, disrupting the cells’ transport systems, and creating a proton flux into the cell . This interaction results in increased permeability of E. coli cells to protons and probably other small ions, thus decreasing the proton gradient as well as the charge difference across the cytoplasmic membrane .

Biochemical Pathways

It is known that the compound’s action can lead to the formation of peroxides, followed by their breakdown and polymerization . This process disrupts the normal functioning of the targeted microorganisms, inhibiting their growth and proliferation .

Pharmacokinetics

Approximately 80–86% of it is exhaled through the lungs as CO2, and 2–10% of potassium sorbate is excreted via urine as urea and in lower concentrations as muconic and sorbic acid .

Result of Action

The primary result of potassium sorbate’s action is the inhibition of microbial growth. By disrupting the normal functioning of the targeted microorganisms, potassium sorbate effectively prolongs the shelf life of foods by stopping the growth of mold, yeast, and fungi . This makes it a valuable preservative in a variety of food products .

Action Environment

The efficacy of potassium sorbate can be influenced by environmental factors. For instance, it has been found to work best at a pH of between 4 and 6 . Additionally, the compound’s effectiveness as a wood preservative has been demonstrated, indicating its action can vary depending on the specific application .

生化学分析

Biochemical Properties

Potassium sorbate plays a crucial role in biochemical reactions, primarily as an antimicrobial agent. It interacts with various enzymes, proteins, and other biomolecules to exert its preservative effects. For instance, potassium sorbate inhibits the activity of enzymes involved in the metabolic pathways of microorganisms, such as dehydrogenases and oxidases. This inhibition disrupts the normal metabolic processes of these organisms, leading to their growth inhibition and eventual death .

Cellular Effects

Potassium sorbate affects various types of cells and cellular processes. In microbial cells, it disrupts cell membrane integrity, leading to leakage of cellular contents and cell death. In eukaryotic cells, potassium sorbate can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the growth of yeast cells by affecting their metabolic activity and enzyme functions . Additionally, potassium sorbate can induce oxidative stress in cells, leading to the production of reactive oxygen species and subsequent cellular damage .

Molecular Mechanism

The molecular mechanism of potassium sorbate involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. Potassium sorbate binds to specific sites on enzymes, inhibiting their activity and disrupting metabolic pathways. This binding can lead to the accumulation of toxic intermediates and the depletion of essential metabolites, ultimately causing cell death. Additionally, potassium sorbate can modulate gene expression by affecting transcription factors and signaling pathways, leading to altered cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of potassium sorbate can change over time. The stability and degradation of potassium sorbate are critical factors that influence its long-term effects on cellular function. Studies have shown that potassium sorbate remains stable under various conditions, but its efficacy can decrease over time due to degradation and interaction with other compounds. Long-term exposure to potassium sorbate can lead to adaptive responses in cells, such as increased antioxidant enzyme activity and changes in lipid composition .

Dosage Effects in Animal Models

The effects of potassium sorbate vary with different dosages in animal models. At low doses, potassium sorbate effectively inhibits microbial growth without causing significant adverse effects. At high doses, potassium sorbate can induce toxic effects, such as oxidative stress, liver damage, and disruption of metabolic processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

Potassium sorbate is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting key enzymes in microbial metabolic pathways. For example, potassium sorbate inhibits the activity of dehydrogenases, leading to the accumulation of metabolic intermediates and disruption of energy production . Additionally, potassium sorbate can modulate the activity of antioxidant enzymes, such as superoxide dismutase and glutathione S-transferase, influencing cellular redox balance .

Transport and Distribution

Potassium sorbate is transported and distributed within cells and tissues through specific transporters and binding proteins. It can accumulate in certain cellular compartments, affecting its localization and activity. For instance, potassium sorbate can be transported into microbial cells via specific transporters, where it exerts its antimicrobial effects by disrupting cellular processes . In eukaryotic cells, potassium sorbate can interact with membrane proteins and transporters, influencing its distribution and cellular responses .

Subcellular Localization

The subcellular localization of potassium sorbate is crucial for its activity and function. Potassium sorbate can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, in microbial cells, potassium sorbate can localize to the cell membrane, where it disrupts membrane integrity and inhibits enzyme activity . In eukaryotic cells, potassium sorbate can accumulate in the cytoplasm and interact with various biomolecules, affecting cellular processes and responses .

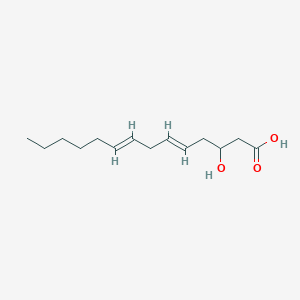

準備方法

Synthetic Routes and Reaction Conditions: Potassium sorbate is synthesized through the neutralization of sorbic acid with potassium hydroxide. The precursor sorbic acid is produced via a two-step process involving the condensation of crotonaldehyde and ketene . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure optimal yield and purity.

Industrial Production Methods: In industrial settings, potassium sorbate is produced by dissolving sorbic acid in water and then adding potassium hydroxide to the solution. The mixture undergoes a neutralization reaction, forming potassium sorbate and water as a byproduct. The solution is then filtered to remove impurities, and the resulting potassium sorbate is spray-dried to obtain the final product .

化学反応の分析

Types of Reactions: Potassium sorbate primarily undergoes hydrolysis and oxidation reactions. In aqueous solutions, it dissociates into potassium ions and sorbic acid. Sorbic acid can further undergo oxidation, leading to the formation of various degradation products .

Common Reagents and Conditions:

Hydrolysis: In water, potassium sorbate dissociates into potassium ions and sorbic acid.

Oxidation: Sorbic acid can be oxidized in the presence of oxygen, leading to the formation of aldehydes and ketones.

Major Products Formed:

Hydrolysis: Potassium ions and sorbic acid.

Oxidation: Aldehydes and ketones.

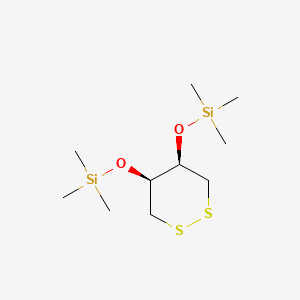

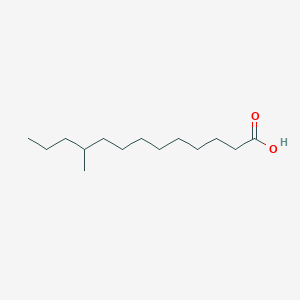

類似化合物との比較

Sodium Benzoate: Another widely used preservative that inhibits the growth of molds, yeasts, and bacteria.

Calcium Propionate: Commonly used in baked goods to prevent mold growth.

Sorbic Acid: The active form of potassium sorbate, used in applications requiring a more concentrated preservative.

Uniqueness of Potassium Sorbate: Potassium sorbate is preferred for its high solubility in water and its effectiveness in a wide range of pH conditions. Unlike some other preservatives, it does not impart any taste or odor to the products it is used in, making it ideal for food and beverage applications .

特性

CAS番号 |

590-00-1 |

|---|---|

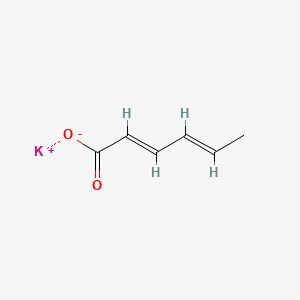

分子式 |

C6H7KO2 |

分子量 |

150.22 g/mol |

IUPAC名 |

potassium;hexa-2,4-dienoate |

InChI |

InChI=1S/C6H8O2.K/c1-2-3-4-5-6(7)8;/h2-5H,1H3,(H,7,8);/q;+1/p-1 |

InChIキー |

CHHHXKFHOYLYRE-UHFFFAOYSA-M |

SMILES |

CC=CC=CC(=O)[O-].[K+] |

異性体SMILES |

C/C=C/C=C/C(=O)O.[K] |

正規SMILES |

CC=CC=CC(=O)[O-].[K+] |

Color/Form |

White powder Crystals White crystals or powde |

密度 |

1.363 at 25 °C/20 °C |

melting_point |

for sorbic acidMelting range of sorbic acid isolated by acidification and not recrystallised 133 °C to 135 °C after vacuum drying in a sulphuric acid desiccator >270 °C (decomposes) |

| 24634-61-5 590-00-1 |

|

物理的記述 |

Dry Powder |

ピクトグラム |

Irritant |

溶解性 |

Solubility in water at 20 °C: 58.2%; in alcohol: 6.5% Very soluble in water Soluble in water at 25 °C 58.5 g in 100 cc water at 25 °C For more Solubility (Complete) data for POTASSIUM SORBATE (6 total), please visit the HSDB record page. |

同義語 |

Acid, Hexadienoic Acid, Propenylacrylic Acid, Sorbic Hexadienoic Acid Potassium Sorbate Propenylacrylic Acid Sodium Sorbate Sorbate, Potassium Sorbate, Sodium Sorbic Acid |

製品の起源 |

United States |

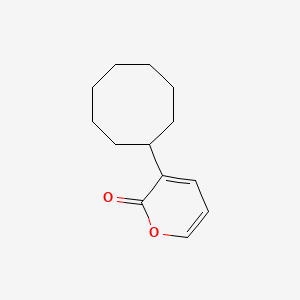

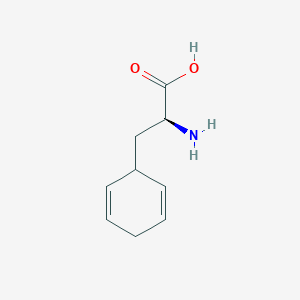

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

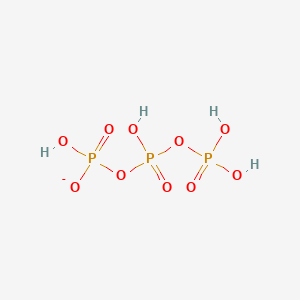

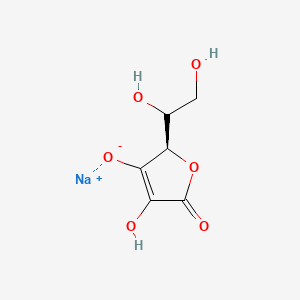

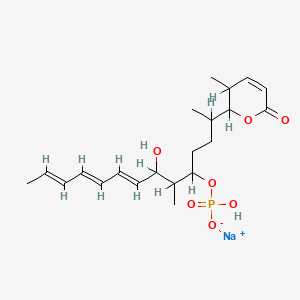

Feasible Synthetic Routes

Q1: How does potassium sorbate inhibit microbial growth?

A1: Potassium sorbate primarily targets microorganisms by interfering with their cellular metabolism. It inhibits key enzymes like phosphofructokinase and succinate dehydrogenase , disrupting energy production and metabolic pathways crucial for growth and survival. This effect is particularly pronounced in yeasts and molds, making potassium sorbate a popular choice for preserving baked goods, beverages, and other susceptible food items.

Q2: Does potassium sorbate affect all microorganisms equally?

A2: No, potassium sorbate demonstrates varying levels of effectiveness against different microorganisms and is generally more effective against yeasts and molds than bacteria. For instance, a study on English sole found that 0.1% potassium sorbate effectively delayed bacterial growth, while 1.0% was needed to significantly extend the lag phase and reduce the maximum growth level . Additionally, certain bacteria like Escherichia coli can adapt to high concentrations of potassium sorbate through prolonged exposure under sublethal conditions .

Q3: How does potassium sorbate inhibit spore germination?

A3: Research using Bacillus cereus T and Clostridium botulinum 62A spores suggests that potassium sorbate acts as a competitive inhibitor of germination . This means it likely competes with germinants for binding sites, disrupting the initiation of germination processes.

Q4: Does the pH of the food product affect potassium sorbate's efficacy?

A4: Yes, potassium sorbate exhibits greater efficacy in acidic environments. The undissociated form of sorbic acid, formed at lower pH levels, penetrates microbial cell membranes more readily, enhancing its antimicrobial action .

Q5: Can potassium sorbate be used in combination with other preservatives or treatments?

A5: Yes, potassium sorbate is often used in combination with other hurdles like low pH, low water activity, or other preservatives to enhance its efficacy and broaden its spectrum of activity . For example, combining potassium sorbate with sodium benzoate can enhance the thermal inactivation of yeasts .

Q6: Does potassium sorbate offer any benefits in meat processing?

A6: Yes, in addition to its antimicrobial properties, potassium sorbate has shown potential in reducing nitrosamine levels in bacon when combined with lower sodium nitrite concentrations . This is particularly relevant due to the carcinogenic potential of nitrosamines.

Q7: Can potassium sorbate be used in active packaging applications?

A7: Yes, research has focused on incorporating potassium sorbate into edible coatings and films for controlled release, enhancing the shelf-life of various food products . Studies have investigated its diffusion through various plastics like LDPE and HDPE to develop effective antimicrobial packaging solutions .

Q8: What is the molecular formula and weight of potassium sorbate?

A8: The molecular formula of potassium sorbate is C6H7KO2, and its molecular weight is 150.22 g/mol.

Q9: Is there spectroscopic data available for potassium sorbate?

A9: Yes, studies have utilized techniques like three-dimensional fluorescence spectra to analyze potassium sorbate . This technique helps identify characteristic fluorescence peaks and investigate its behavior in various solutions, aiding in its detection and quantification.

Q10: How does potassium sorbate interact with other food components?

A10: Potassium sorbate can interact with certain food components, such as proteins and amines. For example, research indicates that potassium sorbate can bind to bovine serum albumin (BSA) .

Q11: Does potassium sorbate contribute to browning in food products?

A11: Yes, potassium sorbate can undergo browning reactions, particularly in the presence of amines and at elevated temperatures . This is attributed to the formation of carbonyl compounds during its auto-oxidation, which can then react with amines to produce brown pigments.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R)-2,3-dihydroxybutanedioic acid;(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B1260034.png)

![(1S,4aR,5S)-5-[2-(3-furanyl)ethyl]-1,4a,6-trimethyl-2,3,4,5,8,8a-hexahydronaphthalene-1-carboxylic acid](/img/structure/B1260036.png)

![2-[[4-(2-Hydroxyethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]phenol](/img/structure/B1260048.png)

![Potassium 17-[di(propan-2-yl)carbamoyl]estra-1(10),2,4-triene-3-sulfonate](/img/structure/B1260054.png)